molecular formula C24H23NO8 B2565862 4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 845665-98-7

4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2565862
CAS No.: 845665-98-7
M. Wt: 453.447
InChI Key: BCYQLIAAABTMOR-UHFFFAOYSA-N
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Description

4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound with the molecular formula C24H23NO8 . This compound is characterized by its chromen-4-one core structure, which is substituted with various functional groups, including a propoxycarbonyl group and a morpholine carboxylate group. The compound’s unique structure makes it of interest in various fields of scientific research.

Scientific Research Applications

4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties .

Mechanism of Action

The mechanism of action of 4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. The chromen-4-one core can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The presence of the morpholine carboxylate group may enhance the compound’s binding affinity to certain targets, influencing its overall biological activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate is unique due to the presence of both the propoxycarbonyl and morpholine carboxylate groupsThe combination of these groups with the chromen-4-one core structure provides a versatile scaffold for further modification and study .

Properties

IUPAC Name

[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO8/c1-2-11-30-23(27)16-3-5-17(6-4-16)32-21-15-31-20-14-18(7-8-19(20)22(21)26)33-24(28)25-9-12-29-13-10-25/h3-8,14-15H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYQLIAAABTMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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